2BAct

説明

特性

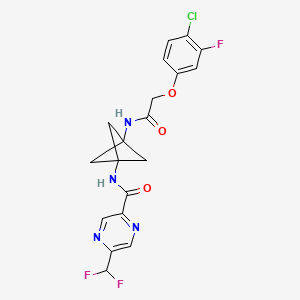

IUPAC Name |

N-[3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-1-bicyclo[1.1.1]pentanyl]-5-(difluoromethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N4O3/c20-11-2-1-10(3-12(11)21)30-6-15(28)26-18-7-19(8-18,9-18)27-17(29)14-5-24-13(4-25-14)16(22)23/h1-5,16H,6-9H2,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQJXXCYOYRNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)NC(=O)C3=NC=C(N=C3)C(F)F)NC(=O)COC4=CC(=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of 2BAct

An In-Depth Technical Guide on the Core Mechanism of Action of 2BAct

Introduction

This compound is a novel, potent, and orally bioavailable small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] It is a highly selective, central nervous system (CNS) penetrant compound developed as a modulator of the Integrated Stress Response (ISR).[1][2] Extensive preclinical research has focused on its therapeutic potential in neurological diseases characterized by chronic ISR activation, such as Vanishing White Matter (VWM) disease and other leukodystrophies.[3] this compound represents a significant advancement over the pioneering ISR inhibitor (ISRIB) due to its improved solubility and pharmacokinetic properties. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Activation of eIF2B

The primary mechanism of action of this compound is the direct activation of the eIF2B protein complex. eIF2B is the specific guanine nucleotide exchange factor (GEF) for eukaryotic initiation factor 2 (eIF2), a critical step in the initiation of protein synthesis.

-

Protein Synthesis Initiation: In its active, GTP-bound state, eIF2 forms a ternary complex with an initiator methionyl-tRNA (Met-tRNAi). This complex delivers the first amino acid to the ribosome. Following GTP hydrolysis, the inactive eIF2-GDP is released and must be recycled back to eIF2-GTP by eIF2B to permit subsequent rounds of translation initiation.

-

The Integrated Stress Response (ISR): A variety of cellular stresses, including endoplasmic reticulum stress, amino acid starvation, viral infection, and heme deficiency, converge on a signaling pathway known as the ISR. The central event of the ISR is the phosphorylation of the α-subunit of eIF2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, HRI).

-

Inhibition by Phosphorylated eIF2α: Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B. It binds tightly to the eIF2B complex, sequestering it and preventing it from performing its GEF function on eIF2. This leads to a rapid decrease in global protein synthesis, allowing the cell to conserve resources and initiate a transcriptional program (mediated by the transcription factor ATF4) to resolve the stress.

-

This compound as an eIF2B Activator: While acute ISR activation is a protective, adaptive response, chronic activation becomes maladaptive and contributes to the pathology of numerous diseases. This compound functions by binding to and stabilizing the decameric structure of the eIF2B complex, which is its most active conformation. Acting as a "molecular stapler," this compound enhances the intrinsic GEF activity of eIF2B, allowing it to overcome the inhibition caused by p-eIF2α. This is particularly crucial in diseases like VWM, where mutations in eIF2B subunits reduce its baseline activity. This compound stimulates the remaining activity of these mutant complexes, thereby quenching the chronic, maladaptive ISR and restoring cellular function.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways and experimental procedures related to this compound's function.

Caption: Mechanism of this compound in the Integrated Stress Response (ISR) pathway.

Caption: Workflow for determining this compound potency using a cell-based reporter assay.

Quantitative Data Summary

The efficacy of this compound has been quantified in various assays, demonstrating its high potency.

| Parameter | Value | Assay Description | Cell/Tissue Type | Reference |

| EC50 | 33 nM | Inhibition of ISR-activated ATF4-luciferase reporter | HEK293T Cells | |

| EC50 | 7.3 nM | Enhancement of eIF2B GEF activity | Primary fibroblast lysates from R191H VWM mouse embryos | |

| In Vivo Dose | 300 ppm | Chronic oral administration in diet for therapeutic effect | Eif2b5 mutant mice |

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize this compound.

Protocol 1: In Vitro ATF4-Luciferase Reporter Assay for ISR Inhibition

This assay quantifies the ability of this compound to inhibit the transcriptional consequences of ISR activation.

-

Cell Line: HEK293T cells stably expressing a firefly luciferase reporter gene under the control of a promoter containing ATF4 response elements.

-

Reagents:

-

HEK293T-ATF4-Luc cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Thapsigargin (ISR inducer)

-

This compound (or ISRIB as a control)

-

Luciferase assay substrate (e.g., Bright-Glo™)

-

-

Procedure:

-

Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat cells with the this compound dilutions for 30 minutes.

-

Induce the ISR by adding thapsigargin to a final concentration of 100 nM to all wells except the negative control.

-

Incubate the plate for 7 hours at 37°C in a CO₂ incubator.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the EC₅₀ value using non-linear regression.

-

Protocol 2: In Vivo Efficacy Study in a VWM Mouse Model

This protocol describes a long-term, preventative treatment study to assess this compound's ability to halt disease progression in a genetic mouse model of Vanishing White Matter disease.

-

Animal Model: Eif2b5R191H/R191H knock-in mutant mice on a C57BL/6J background. Wild-type (WT) littermates serve as controls.

-

Drug Formulation and Administration:

-

This compound is incorporated into standard rodent meal (e.g., Teklad Global 14% Protein Rodent Maintenance Diet) to a final concentration of 300 ppm (300 µg this compound per gram of meal).

-

The compound is first ground with a small amount of powdered meal using a mortar and pestle to ensure homogeneity before being mixed with the total volume of meal.

-

A placebo diet (meal without the compound) is prepared for control groups.

-

Mice are provided with the this compound-supplemented or placebo diet ad libitum starting at 8-10 weeks of age for a duration of up to 21 weeks.

-

-

Experimental Endpoints:

-

Motor Function: Assessed regularly using tests such as rotarod or hanging wire tests to measure coordination and endurance.

-

Body Weight: Monitored weekly as an indicator of general health and disease progression.

-

Gene Expression Analysis (qRT-PCR/RNA-seq): RNA is extracted from brain tissue (e.g., cerebellum, spinal cord) to measure the expression of ISR target genes (e.g., Atf3, Atf4, Chop) to confirm target engagement and normalization of the stress response.

-

Proteomics: Brain tissue is analyzed by mass spectrometry to assess the global normalization of the proteome.

-

Conclusion

This compound is a potent and specific activator of eIF2B that operates by stabilizing the enzyme's active conformation. This mechanism allows it to counteract the inhibitory effects of a chronically activated Integrated Stress Response, a pathway implicated in the pathophysiology of VWM and other neurological disorders. Preclinical data from robust cellular and animal models demonstrate its ability to restore protein synthesis, prevent neurodegeneration, and normalize cellular and physiological functions, positioning this compound and similar molecules as a promising therapeutic strategy for diseases driven by chronic ISR induction.

References

- 1. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

2BAct: A Selective Activator of eIF2B for the Amelioration of Integrated Stress Response Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of pathological and physiological stressors. While transient ISR activation is crucial for cellular adaptation and survival, chronic ISR activation is increasingly implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and certain genetic diseases. A key regulator of the ISR is the eukaryotic initiation factor 2B (eIF2B), a guanine nucleotide exchange factor (GEF) for eIF2. Attenuation of eIF2B activity, either through mutations in its subunits or by stress-induced phosphorylation of its substrate eIF2, leads to a sustained ISR. This whitepaper provides a comprehensive technical overview of 2BAct, a novel, potent, and selective small-molecule activator of eIF2B. We will delve into its mechanism of action, present key preclinical data in a structured format, provide detailed experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug developers interested in the therapeutic potential of eIF2B activation.

Introduction: The Integrated Stress Response and the Role of eIF2B

The ISR is a convergent signaling pathway that regulates protein synthesis in response to a wide range of cellular stresses, including viral infection, amino acid deprivation, endoplasmic reticulum (ER) stress, and heme deficiency.[1] Four stress-sensing kinases (PERK, GCN2, PKR, and HRI) phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51.[1][2] This phosphorylation event converts eIF2 from a substrate into a competitive inhibitor of its GEF, eIF2B.[1][3]

eIF2B is a crucial heterodecameric protein complex responsible for exchanging GDP for GTP on eIF2, a necessary step for the formation of the ternary complex (eIF2-GTP-Met-tRNAi) and the initiation of mRNA translation. Inhibition of eIF2B activity leads to a global reduction in protein synthesis, while paradoxically promoting the translation of a select set of mRNAs, most notably that of the transcription factor ATF4. ATF4, in turn, orchestrates the transcription of genes involved in stress adaptation.

While the ISR is a protective mechanism in the short term, its chronic activation can be maladaptive and contribute to cellular dysfunction and disease. One such condition is Vanishing White Matter (VWM) disease, a rare and fatal genetic leukoencephalopathy caused by mutations in the genes encoding the subunits of eIF2B. These mutations lead to a chronically hypoactive eIF2B complex and a persistent ISR in the central nervous system (CNS).

This compound: A Novel Selective Activator of eIF2B

This compound is a novel, CNS-penetrant small molecule that acts as a highly selective and potent activator of eIF2B. It was developed as an improvement upon the earlier eIF2B activator, ISRIB, with enhanced solubility and pharmacokinetic properties. Mechanistically, this compound and ISRIB bind to a pocket at the interface of the two symmetric halves of the eIF2B decamer, effectively "stapling" the complex together in its most active conformation. This stabilization enhances the intrinsic GEF activity of both wild-type and mutant eIF2B, thereby counteracting the inhibitory effects of eIF2α phosphorylation and mitigating the downstream consequences of a chronic ISR.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line/System | Inducer | EC50 | Reference |

| ATF4-Luciferase Reporter | HEK293T | Thapsigargin (100 nM) | 33 nM | |

| eIF2B GEF Activity | Primary fibroblast lysates (R191H mouse embryos) | N/A | 7.3 nM |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Unbound Brain/Plasma Ratio | ~0.3 | Oral | |

| Oral Bioavailability | Dose-dependent | Aqueous-based vehicle |

Table 3: In Vivo Efficacy of this compound in the R191H VWM Mouse Model

| Phenotype | Treatment Group | Outcome | Reference |

| Body Weight Gain | This compound (300 µg/g in diet) | Normalized to wild-type levels | |

| Motor Deficits | This compound (300 µg/g in diet) | Prevented the appearance of motor deficits | |

| Myelin Loss | This compound (300 µg/g in diet) | Prevented myelin loss in the brain and spinal cord | |

| Reactive Gliosis | This compound (300 µg/g in diet) | Normalized GFAP levels (astrocyte marker) | |

| ISR Activation (CNS) | This compound (300 µg/g in diet) | Abrogated the induction of ISR target genes |

Signaling Pathways and Experimental Workflows

The Integrated Stress Response and eIF2B Signaling Pathway

The following diagram illustrates the central role of eIF2B in the Integrated Stress Response.

Caption: The Integrated Stress Response (ISR) signaling pathway.

Experimental Workflow for In Vitro Characterization of this compound

The following diagram outlines the typical workflow for the in vitro characterization of this compound.

Caption: In vitro characterization workflow for this compound.

Experimental Workflow for In Vivo Efficacy Testing of this compound

The following diagram illustrates the workflow for testing the in vivo efficacy of this compound in a mouse model of VWM.

Caption: In vivo efficacy testing workflow for this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to characterize this compound.

ATF4-Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the ISR-mediated translation of an ATF4-luciferase reporter construct.

-

Cell Line: HEK293T cells stably expressing a firefly luciferase reporter gene under the control of the ATF4 5' UTR.

-

Reagents:

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Thapsigargin (Sigma-Aldrich).

-

This compound (synthesized in-house or commercially available).

-

Bright-Glo™ Luciferase Assay System (Promega).

-

-

Protocol:

-

Seed the stable HEK293T ATF4-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare a serial dilution of this compound in DMEM.

-

Pre-treat the cells with the this compound dilutions for 1 hour.

-

Induce the ISR by adding thapsigargin to a final concentration of 100 nM to all wells except for the negative control.

-

Incubate the plate for 7 hours at 37°C.

-

Allow the plate to equilibrate to room temperature for 10 minutes.

-

Add Bright-Glo™ reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay directly measures the ability of this compound to enhance the GEF activity of eIF2B using a fluorescent GDP analog (BODIPY-FL-GDP).

-

Materials:

-

Primary mouse embryonic fibroblasts (MEFs) from wild-type and R191H VWM model mice.

-

Lysis buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT, 1% Triton X-100, and protease inhibitors).

-

BODIPY-FL-GDP (Thermo Fisher Scientific).

-

Unlabeled GDP.

-

This compound.

-

-

Protocol:

-

Prepare cell lysates from MEFs by incubating on ice in lysis buffer followed by centrifugation to clear the lysate.

-

Determine the protein concentration of the lysates using a Bradford assay.

-

In a 384-well black plate, combine the cell lysate (containing endogenous eIF2B) with BODIPY-FL-GDP-loaded eIF2 (prepared separately).

-

Add a serial dilution of this compound to the wells.

-

Initiate the exchange reaction by adding an excess of unlabeled GDP.

-

Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm). The decrease in fluorescence corresponds to the displacement of BODIPY-FL-GDP by unlabeled GDP.

-

Calculate the initial rate of GDP exchange for each this compound concentration.

-

Determine the EC50 value for eIF2B activation by plotting the initial rates against the this compound concentration and fitting the data to a suitable model.

-

In Vivo Efficacy Studies in the R191H VWM Mouse Model

These studies assess the ability of this compound to prevent the disease-related phenotypes in a mouse model of Vanishing White Matter disease.

-

Animal Model: Homozygous Eif2b5R191H/R191H knock-in mice on a C57BL/6J background.

-

Drug Formulation and Administration:

-

This compound is incorporated into a standard rodent diet (e.g., Teklad Global 14% Protein Rodent Maintenance Diet) at a concentration of 300 µg/g of food.

-

The compound is thoroughly mixed with the powdered diet to ensure homogeneity.

-

The medicated diet is provided ad libitum to the treatment group, while the control group receives the standard diet.

-

-

Experimental Timeline:

-

Treatment is typically initiated before the onset of overt symptoms (e.g., at 6-8 weeks of age) and continued for an extended period (e.g., 21 weeks).

-

-

Outcome Measures:

-

Body Weight: Monitored weekly.

-

Motor Function: Assessed at regular intervals using tests such as:

-

Inverted Grid Test: Mice are placed on a wire grid which is then inverted. The latency to fall is recorded.

-

Rotarod Test: Mice are placed on a rotating rod with accelerating speed. The latency to fall is measured.

-

-

Histology: At the end of the study, brains and spinal cords are collected for histological analysis of myelination (e.g., Luxol Fast Blue staining) and reactive gliosis (e.g., GFAP immunohistochemistry).

-

Molecular Analysis: CNS tissue is analyzed for the expression of ISR target genes (e.g., by qRT-PCR or RNA-seq) to confirm target engagement.

-

Conclusion

This compound represents a promising therapeutic strategy for diseases driven by a chronic Integrated Stress Response. Its ability to selectively activate eIF2B and restore protein synthesis homeostasis has been demonstrated in robust preclinical models of Vanishing White Matter disease. The data and protocols presented in this whitepaper provide a solid foundation for further investigation into the therapeutic potential of this compound and other eIF2B activators in a range of neurodegenerative and genetic disorders. The continued development of such molecules holds the potential to address significant unmet medical needs for patients with ISR-driven pathologies.

References

The Role of 2BAct in the Integrated Stress Response: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stress conditions, including nutrient deprivation, viral infection, and endoplasmic reticulum dysfunction. Central to the ISR is the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2), which leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. Chronic activation of the ISR is implicated in a range of diseases, making it a compelling target for therapeutic intervention. This document provides a detailed overview of 2BAct, a novel small molecule activator of eIF2B, and its role in modulating the ISR.

Core Mechanism of this compound Action

This compound is a potent, selective, and orally bioavailable activator of eukaryotic initiation factor 2B (eIF2B), a crucial guanine nucleotide exchange factor (GEF) for eIF2.[1][2] The primary function of eIF2B is to recycle eIF2 from its inactive GDP-bound state to an active GTP-bound state, a prerequisite for the initiation of protein synthesis.[3] The ISR is triggered when various stress-sensing kinases—PKR, PERK, GCN2, and HRI—phosphorylate eIF2α.[4][5] This phosphorylation converts eIF2 from a substrate into a competitive inhibitor of eIF2B, thereby attenuating global protein synthesis and activating the downstream stress response cascade, including the translation of ATF4.

This compound functions by directly binding to and stabilizing the eIF2B complex. This stabilization enhances the intrinsic GEF activity of eIF2B, even in the presence of phosphorylated eIF2α. By boosting the activity of eIF2B, this compound effectively counteracts the inhibitory effects of eIF2α phosphorylation, thus restoring ternary complex levels and alleviating the translational repression characteristic of the ISR. This mechanism is particularly relevant in pathologies driven by chronic ISR activation, such as Vanishing White Matter (VWM) disease, a leukodystrophy caused by mutations in the genes encoding eIF2B subunits. In VWM, the mutant eIF2B has reduced activity, leading to a persistent state of ISR activation. This compound has been shown to stimulate the residual activity of these mutant eIF2B complexes, thereby abrogating the maladaptive stress response.

References

- 1. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel mechanisms of eIF2B action and regulation by eIF2α phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]

- 5. The Integrated Stress Response and Phosphorylated Eukaryotic Initiation Factor 2α in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The eIF2B Activator 2BAct: A Deep Dive into its Therapeutic Potential for Vanishing White Matter Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vanishing White Matter (VWM) disease is a devastating genetic leukodystrophy caused by mutations in the genes encoding the eukaryotic initiation factor 2B (eIF2B). These mutations lead to a reduction in eIF2B's crucial guanine nucleotide exchange factor (GEF) activity, resulting in chronic activation of the Integrated Stress Response (ISR). This persistent ISR activation is a key driver of the pathology seen in VWM, including progressive loss of myelin, neurological deficits, and astrocytic dysfunction. 2BAct, a small molecule activator of eIF2B, has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy in a VWM mouse model, and the experimental protocols used to generate these findings. The data presented herein supports the continued investigation of eIF2B activators as a viable therapeutic strategy for Vanishing White Matter disease.

Introduction to Vanishing White Matter Disease and the Integrated Stress Response

Vanishing White Matter (VWM) is an autosomal recessive neurological disorder characterized by a progressive loss of cerebral white matter.[1] The disease is caused by mutations in any of the five genes (EIF2B1-5) that encode the subunits of the eIF2B complex.[1] eIF2B is a critical enzyme responsible for exchanging GDP for GTP on the eukaryotic initiation factor 2 (eIF2), a necessary step for the initiation of protein synthesis.

Mutations in eIF2B impair its GEF activity, leading to a state of chronic cellular stress and the constitutive activation of the Integrated Stress Response (ISR).[1] The ISR is a conserved signaling pathway that cells activate in response to various stressors, such as viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the alpha subunit of eIF2 (eIF2α), which converts eIF2 from a substrate to a competitive inhibitor of eIF2B. This inhibition of eIF2B activity leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific stress-response mRNAs, most notably that of the transcription factor ATF4. Chronic elevation of ATF4 is thought to contribute significantly to the pathophysiology of VWM.

This compound: A Potent Activator of eIF2B

This compound is a novel, brain-penetrant small molecule that directly activates eIF2B. It was developed as an improvement upon the earlier eIF2B activator, ISRIB, with enhanced pharmacokinetic properties. This compound has been shown to be a highly selective and potent activator of both wild-type and VWM-mutant eIF2B complexes.

In Vitro and Pharmacokinetic Profile of this compound

The following tables summarize the key in vitro and pharmacokinetic parameters of this compound.

| Parameter | Value | Assay | Reference |

| EC50 (ISR Attenuation) | 33 nM | ATF4-Luciferase Reporter Assay (HEK29T cells) | --INVALID-LINK-- |

| EC50 (GEF Activity) | 7.3 nM | GEF Assay (VWM R191H mouse embryonic fibroblast lysates) | --INVALID-LINK-- |

| Parameter | Value | Species | Reference |

| CNS Penetration (unbound brain/plasma ratio) | ~0.3 | Mouse | --INVALID-LINK-- |

| Oral Bioavailability | Dose-dependent | Mouse | --INVALID-LINK-- |

Preclinical Efficacy of this compound in a Vanishing White Matter Mouse Model

The therapeutic potential of this compound was evaluated in a knock-in mouse model of VWM harboring a homozygous R191H mutation in the Eif2b5 gene (a model for a severe, early-onset form of human VWM). These mice exhibit key features of the human disease, including progressive motor deficits, myelin loss, and activation of the ISR in the central nervous system.

In Vivo Treatment Protocol

-

Animal Model: Homozygous Eif2b5R191H/R191H mice.

-

Treatment: this compound was administered orally, incorporated into the rodent chow at a concentration of 300 µg/g of meal.

-

Duration: 21 weeks, starting at 6 weeks of age.

-

Control Groups: Wild-type littermates and placebo-treated R191H mice.

Summary of In Vivo Efficacy

Long-term treatment with this compound demonstrated a remarkable preventative effect on the development of VWM-related pathology in the R191H mouse model. The key findings are summarized in the table below.

| Pathological Feature | Placebo-Treated R191H Mice | This compound-Treated R191H Mice | Reference |

| Motor Function (Inverted Grid Test) | Significant decrease in hang time at 26 weeks. | Indistinguishable from wild-type mice. | --INVALID-LINK-- |

| Motor Function (Beam-Crossing Test) | Increased time to cross and more foot slips. | Indistinguishable from wild-type mice. | --INVALID-LINK-- |

| Myelin Content (Corpus Callosum) | 33% reduction compared to wild-type (p<10-4). | Maintained at 91% of wild-type levels. | --INVALID-LINK-- |

| Myelin Content (Spinal Cord) | 58% reduction compared to wild-type (p<10-4). | Maintained at 85% of wild-type levels. | --INVALID-LINK-- |

| Astrocyte Reactivity (GFAP Staining) | Significant increase in both corpus callosum and spinal cord. | Fully normalized to wild-type levels. | --INVALID-LINK-- |

| Integrated Stress Response (ISR) Markers) | Significant upregulation of ISR target genes (e.g., Atf4, Chop, Gadd34). | ISR induction was abolished in the cerebellum and spinal cord. | --INVALID-LINK-- |

| Brain Transcriptome | Abnormal transcriptome profile at 2 months of age. | Normalized by this compound treatment. | --INVALID-LINK-- |

| Brain Proteome | Altered proteome profile. | Largely rescued by this compound treatment. | --INVALID-LINK-- |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

ATF4-Luciferase Reporter Assay for ISR Attenuation

This cell-based assay is used to quantify the ability of a compound to inhibit the ISR.

-

Cell Line: HEK293T cells stably expressing a luciferase reporter gene under the control of an ATF4-responsive promoter.

-

ISR Induction: Cells are treated with an ISR-inducing agent, such as thapsigargin (100 nM), which causes ER stress.

-

Compound Treatment: Cells are co-treated with the ISR inducer and varying concentrations of the test compound (e.g., this compound).

-

Incubation: Cells are incubated for a defined period (e.g., 7 hours).

-

Luciferase Assay: Luciferase activity is measured using a commercially available kit and a luminometer.

-

Data Analysis: The EC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of the luciferase signal induced by the stressor.

In Vitro GEF Assay

This biochemical assay directly measures the guanine nucleotide exchange factor activity of eIF2B.

-

Substrate Preparation: eIF2 is loaded with a fluorescently labeled GDP analog (BODIPY-FL-GDP).

-

Enzyme Source: Cell lysates from wild-type or VWM mutant mouse embryonic fibroblasts (MEFs) are used as the source of eIF2B.

-

Reaction Mixture: The reaction is performed in a 384-well plate containing BODIPY-FL-GDP-loaded eIF2, phospho-eIF2 (to mimic the stressed state), unlabeled GDP, and MEF lysate.

-

Compound Addition: Varying concentrations of this compound are added to the reaction wells.

-

Kinetic Measurement: The decrease in fluorescence polarization is monitored over time as the fluorescent GDP is exchanged for unlabeled GDP. The rate of this exchange is proportional to the GEF activity of eIF2B.

-

Data Analysis: The EC50 value is determined from the dose-response curve of GEF activity versus this compound concentration.

Immunohistochemistry (IHC) for Myelin and Glial Markers

IHC is used to visualize and quantify changes in myelin content and glial cell populations in brain and spinal cord tissue.

-

Tissue Preparation: Mice are perfused, and the brain and spinal cord are dissected, fixed in formalin, and embedded in paraffin.

-

Sectioning: Tissue blocks are sectioned into thin slices (e.g., 5 µm).

-

Antigen Retrieval: Sections are treated to unmask the antigenic epitopes.

-

Antibody Incubation: Sections are incubated with primary antibodies specific for:

-

Myelin: Myelin Basic Protein (MBP)

-

Astrocytes: Glial Fibrillary Acidic Protein (GFAP)

-

-

Secondary Antibody and Detection: Sections are incubated with a labeled secondary antibody that binds to the primary antibody, followed by a chromogenic substrate to visualize the staining.

-

Imaging and Quantification: Stained sections are imaged using a microscope, and the area of positive staining is quantified using image analysis software.

RNA Sequencing (RNA-seq) and Proteomics

These high-throughput techniques provide a global view of the changes in gene expression and protein abundance in response to VWM and this compound treatment.

-

RNA-seq:

-

RNA Extraction: Total RNA is extracted from brain tissue (e.g., cerebellum).

-

Library Preparation: mRNA is isolated, fragmented, and converted into a cDNA library for sequencing.

-

Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to the mouse genome, and differential gene expression analysis is performed to identify genes that are up- or downregulated in VWM mice with and without this compound treatment.

-

-

Proteomics (Tandem Mass Tag - TMT):

-

Protein Extraction and Digestion: Proteins are extracted from brain tissue and digested into peptides.

-

TMT Labeling: Peptides from different samples (e.g., wild-type, placebo-treated VWM, this compound-treated VWM) are labeled with isobaric tandem mass tags.

-

Mass Spectrometry: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of each protein across the different samples is determined based on the reporter ion intensities from the TMT tags.

-

Visualizations

Signaling Pathway of the Integrated Stress Response and this compound's Mechanism of Action

Caption: The Integrated Stress Response (ISR) pathway and the mechanism of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

References

The Discovery and Development of 2BAct: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2BAct is a highly selective and orally active small molecule activator of the eukaryotic initiation factor 2B (eIF2B). It has emerged as a promising therapeutic candidate for neurological disorders characterized by a chronic Integrated Stress Response (ISR), such as Vanishing White Matter (VWM) disease. By enhancing the activity of eIF2B, this compound mitigates the detrimental effects of the ISR, including the attenuation of global protein synthesis. Preclinical studies have demonstrated the potential of this compound to prevent neurological defects, normalize gene expression, and restore cellular function in disease models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

The Integrated Stress Response (ISR) is a conserved cellular signaling network that is activated by a variety of stress conditions, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), which leads to the inhibition of its guanine nucleotide exchange factor (GEF), eIF2B. This results in a global reduction in protein synthesis, allowing the cell to conserve resources and initiate a transcriptional program to resolve the stress. However, chronic activation of the ISR can be maladaptive and contribute to the pathology of numerous diseases.

This compound was developed as a potent and selective activator of eIF2B, designed to counteract the effects of chronic ISR activation. It has shown significant promise in preclinical models of VWM, a rare genetic leukodystrophy caused by mutations in the genes encoding the subunits of eIF2B. This guide details the scientific journey of this compound, from its initial discovery to its characterization in cellular and animal models.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 (eIF2B activation) | 33 nM | Not specified | [1] |

| EC50 (ISR attenuation) | 7.3 nM | Primary fibroblast lysates from R191H embryos | [1] |

Table 2: In Vivo Efficacy of this compound in VWM Mouse Model (R191H)

| Parameter | Vehicle-treated R191H mice | This compound-treated R191H mice | Wild-type mice | Reference |

| Body Weight Gain | Significantly reduced | Normalized to wild-type levels | Normal | [2] |

| Motor Deficits (Inverted Grid & Balance Beam) | Significant deficits | Prevented deficits, performance similar to wild-type | No deficits | [2] |

| Myelin Loss (Corpus Callosum) | 33% reduction | Maintained at 91% of wild-type levels | Normal | [2] |

| Myelin Loss (Spinal Cord) | 58% reduction | Maintained at 85% of wild-type levels | Normal | |

| ISR Activation (ATF4 levels) | Chronically elevated | Normalized | Basal levels |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Conditions | Reference |

| Dosing Regimen (VWM mouse study) | 300 μg this compound/g of meal | 21 weeks | |

| Brain Exposure (unbound) | 15-fold above in vitro EC50 | At the end of the 21-week study |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.

Caption: The Integrated Stress Response (ISR) signaling pathway.

Caption: Mechanism of action of this compound in chronic ISR.

Experimental Protocols

ATF4-Luciferase Reporter Assay

This assay is used to quantify the activation of the ISR by measuring the translation of a luciferase reporter gene under the control of the ATF4 5' untranslated region.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and transfected with an ATF4-luciferase reporter plasmid.

-

Induction of ISR: To induce the ISR, cells are treated with an ER stress-inducing agent, such as thapsigargin (e.g., 100 nM).

-

This compound Treatment: Concurrently with the stressor, cells are treated with a dose-response of this compound or vehicle control.

-

Luciferase Assay: After a defined incubation period (e.g., 7 hours), luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence is read on a plate reader.

-

Data Analysis: Luciferase values are normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number. The EC50 value for this compound is calculated from the dose-response curve.

In Vivo Efficacy in VWM Mouse Model

Animal Model: A knock-in mouse model harboring a human VWM mutation, such as the Eif2b5 R191H mutation, is used. These mice develop progressive motor deficits and myelin loss, recapitulating key features of the human disease.

Methodology:

-

Treatment: this compound is administered orally, typically incorporated into the rodent meal (e.g., 300 μg this compound/g of meal), for a long-term duration (e.g., 21 weeks). A placebo group receives the same meal without the compound.

-

Behavioral Testing:

-

Inverted Grid Test: Mice are placed on a wire grid that is then inverted. The latency to fall is recorded as a measure of grip strength and endurance.

-

Balance Beam Test: Mice are trained to traverse a narrow beam. The time to cross and the number of foot slips are recorded to assess balance and motor coordination.

-

-

Histology and Immunohistochemistry:

-

At the end of the study, mice are euthanized, and brains and spinal cords are collected.

-

Tissues are fixed, sectioned, and stained for myelin using methods like Luxol Fast Blue or immunohistochemistry for Myelin Basic Protein (MBP).

-

Quantification of myelin content is performed using image analysis software.

-

-

Molecular Analysis:

-

Brain tissue is collected for RNA and protein analysis.

-

RNA-sequencing is performed to assess global gene expression changes.

-

Western blotting or tandem mass tag mass spectrometry is used to quantify the levels of ISR markers (e.g., ATF4) and other relevant proteins.

-

References

A Technical Guide to 2BAct: Mechanism of Action and Therapeutic Potential in Preventing Neurological Defects

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Integrated Stress Response (ISR) is a fundamental cellular signaling network that regulates protein synthesis in response to various stressors. While acute activation of the ISR is a protective mechanism, chronic ISR activation is increasingly implicated in the pathophysiology of several neurological diseases. Vanishing White Matter (VWM) disease, a rare and fatal leukodystrophy, is caused by mutations in the eukaryotic initiation factor 2B (eIF2B), a key regulator of the ISR. This chronic reduction in eIF2B activity leads to a maladaptive, persistent ISR, resulting in myelin loss and severe neurological deficits. 2BAct is a novel, potent, and central nervous system (CNS) penetrant small molecule activator of eIF2B. This document provides a detailed overview of this compound's mechanism of action, its demonstrated efficacy in preclinical models of VWM, and the experimental protocols used to validate its therapeutic potential.

Introduction to this compound and the Integrated Stress Response

This compound is a highly selective, orally active small molecule that functions as an activator of eIF2B.[1][2][3] It was developed as a research tool with improved solubility and pharmacokinetic properties compared to its predecessor, ISRIB (Integrated Stress Response Inhibitor).[1][4] The primary therapeutic hypothesis for this compound revolves around its ability to counteract a chronically activated ISR.

The ISR is a conserved signaling pathway that cells use to manage stress. Various insults, such as viral infection, amino acid deprivation, or endoplasmic reticulum stress, activate one of four specific kinases (PKR, GCN2, HRI, PERK). These kinases converge on a single target: the alpha subunit of eukaryotic initiation factor 2 (eIF2). Phosphorylation of eIF2α converts it from a substrate into a competitive inhibitor of its dedicated guanine nucleotide exchange factor (GEF), eIF2B. This inhibition of eIF2B activity leads to a global reduction in protein synthesis, conserving resources, while paradoxically allowing for the preferential translation of specific mRNAs, such as the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.

In diseases like VWM, mutations directly impair eIF2B's function, mimicking a state of perpetual stress and leading to a chronic, maladaptive ISR. This compound acts by binding to and stabilizing the eIF2B complex, enhancing its residual activity even in its mutated form. This action restores normal protein synthesis rates and alleviates the detrimental downstream effects of the chronic ISR, thereby preventing the neurological pathology seen in VWM models.

Quantitative Data Summary

The efficacy and properties of this compound have been quantified through a series of in vitro and in vivo experiments. The key data are summarized below.

Table 1: In Vitro Potency and Activity of this compound

| Parameter | Value | Assay System | Reference |

| EC₅₀ (ISR Attenuation) | 33 nM | Cell-based ATF4-luciferase reporter assay | |

| EC₅₀ (GEF Activity) | 7.3 nM | Primary fibroblast lysates from R191H mouse embryos |

Table 2: In Vivo Pharmacokinetics and Dosing

| Parameter | Value | Model System | Reference |

| Unbound Brain/Plasma Ratio | ~0.3 | CD1 Male Mice | |

| Dosing Regimen (Efficacy Study) | 300 µg/g of meal | R191H VWM Mice | |

| Treatment Duration | 21 weeks | R191H VWM Mice |

Table 3: Preclinical Efficacy in VWM Mouse Model (R191H)

| Phenotype Measured | R191H (Untreated) vs. Wild Type (WT) | R191H + this compound vs. Wild Type (WT) | Reference |

| Body Weight Gain | Significantly lower than WT after 11 weeks | Normalized to WT levels | |

| Motor Function | Progressive deterioration in strength & coordination | Deficits prevented; performance similar to WT | |

| Myelin Content (Corpus Callosum) | 33% reduction vs. WT | Maintained at 91% of WT levels | |

| Myelin Content (Spinal Cord) | 58% reduction vs. WT | Maintained at 85% of WT levels | |

| Transcriptome | Widespread dysregulation of glial & myelination genes | Normalized; indistinguishable from WT |

Note: While effective in preclinical models, this compound was found to have cardiovascular liabilities in dog safety studies and is not suitable for human use. It serves as a proof-of-concept tool for this therapeutic mechanism.

Signaling Pathway and Mechanism of Action

The mechanism of this compound is best understood by visualizing its place within the Integrated Stress Response pathway.

Key Experimental Protocols

The following are detailed methodologies for the key experiments that established the efficacy of this compound.

Guanine Nucleotide Exchange Factor (GEF) Assay

This in vitro assay quantifies the ability of this compound to enhance the GEF activity of eIF2B from VWM model mouse embryonic fibroblasts (MEFs).

-

Objective: To measure the direct impact of this compound on the catalytic activity of wild-type and mutant eIF2B.

-

Protocol:

-

Substrate Preparation: eIF2 is loaded with Bodipy-FL-GDP, a fluorescent analog of GDP.

-

Lysate Generation: MEFs from wild-type (WT) and R191H homozygous mouse embryos are lysed to provide a source of eIF2B.

-

Assay Reaction: The assay is conducted in 384-well plates. Each well contains a final volume of 10 µL with the following constant components:

-

25 nM Bodipy-FL-GDP-loaded eIF2

-

3 nM phosphorylated eIF2 (to simulate cellular stress conditions)

-

0.1 mM unlabeled GDP

-

1 mg/mL BSA

-

0.1 mg/mL MEF lysate

-

-

Compound Addition: this compound is dispensed from a 1 mM DMSO stock solution across a range of concentrations. Triplicate measurements are made for each concentration.

-

Data Acquisition: The exchange of fluorescent GDP for unlabeled GDP results in a decrease in fluorescence. This is measured on a plate reader (e.g., SpectraMax i3x) at 25°C, with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Readings are taken every 45 seconds for 30 minutes.

-

Analysis: The rate of fluorescence decay is calculated to determine GEF activity. EC₅₀ values are derived from dose-response curves.

-

In Vivo Efficacy Study in a VWM Mouse Model

This long-term, blinded study was designed to assess if this compound could prevent the onset of neurological defects in a genetically accurate mouse model of VWM.

-

Objective: To determine if long-term, preventative treatment with this compound can halt disease progression in R191H mice.

-

Animal Model: Eif2b5R191H/R191H mice, which carry a human VWM mutation.

-

Protocol:

-

Study Initiation: Male and female R191H mice and their wild-type (WT) littermates are enrolled at 6-11 weeks of age.

-

Blinding and Grouping: Animals are pseudo-randomly assigned to treatment groups in a blinded fashion. The primary groups are: WT + Placebo, R191H + Placebo, and R191H + this compound.

-

Dosing: this compound is incorporated into standard rodent meal at a concentration of 300 µg/g. This method allows for continuous, non-invasive oral administration for 21 weeks.

-

Longitudinal Monitoring:

-

Body Weight: Measured weekly to track general health and failure to thrive, a key phenotype of the R191H mice.

-

Motor Function: Assessed periodically throughout the study.

-

Inverted Grid Test: Measures neuromuscular function and strength by timing how long a mouse can hang from a wire grid.

-

Beam-Crossing Assay: Measures balance and motor coordination by recording the time taken and number of foot slips while traversing a narrow beam.

-

-

-

Terminal Analysis: At the end of the 21-week treatment period, animals are euthanized for comprehensive post-mortem analysis.

-

Immunohistochemistry: Brain and spinal cord tissues are sectioned and stained to quantify key pathological hallmarks. Myelin is assessed using Luxol Fast Blue or staining for Myelin Basic Protein (MBP). Reactive gliosis (a marker of neuroinflammation) is assessed by staining for Iba1 (microglia) and GFAP (astrocytes).

-

Transcriptomics: RNA is extracted from the cerebellum and analyzed via RNA-sequencing (RNA-seq) to assess the global impact of this compound on gene expression and its ability to normalize the ISR-driven transcriptional signature.

-

-

Conclusion and Future Directions

This compound serves as a powerful proof-of-concept molecule, demonstrating that direct activation of eIF2B is a viable therapeutic strategy for neurological disorders driven by a chronic Integrated Stress Response. Preclinical studies in a high-fidelity mouse model of Vanishing White Matter disease have shown that this compound can prevent a range of pathological outcomes, including motor deficits, demyelination, and neuroinflammation, by normalizing the underlying stress response.

While this compound itself is not a clinical candidate due to off-target liabilities, its success has paved the way for the development of new-generation eIF2B activators, such as DNL343, which are being investigated for clinical use in neurodegenerative diseases. The research surrounding this compound provides a robust framework for the continued investigation of ISR modulators as a promising new class of therapeutics for VWM and potentially other neurological conditions characterized by a maladaptive ISR. However, it is noteworthy that in models of other diseases like ALS, this same mechanism has shown potential for detrimental effects, highlighting the context-dependent nature of the ISR and the importance of careful patient and disease selection for this therapeutic approach.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | eif2b (eukaryotic initiation factor 2B) activator | chronic integrated stress response (ISR) | CAS 2143542-28-1 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. This compound | eIF2B activator | Probechem Biochemicals [probechem.com]

- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

2BAct: A Breakthrough in Integrated Stress Response Inhibition with Superior Solubility and Pharmacokinetics over ISRIB

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stress conditions. While transient ISR activation is crucial for cellular adaptation and survival, chronic activation is implicated in a range of pathologies, including neurodegenerative diseases like Vanishing White Matter (VWM) disease.[1][2] The small molecule ISRIB (Integrated Stress Response InhiBitor) emerged as a powerful tool for studying the therapeutic potential of ISR inhibition. However, its poor aqueous solubility and challenging pharmacokinetics have limited its clinical development.[3][4][5] This technical guide details the discovery and characterization of 2BAct, a novel eIF2B activator with significantly improved physicochemical and pharmacokinetic properties compared to ISRIB, making it a superior in vivo tool compound and a promising candidate for further therapeutic development.

Introduction: The Integrated Stress Response and the Need for Better Inhibitors

The ISR converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event converts eIF2 from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor (GEF), eIF2B. This leads to a global reduction in protein synthesis while selectively allowing the translation of stress-responsive mRNAs, such as that of the transcription factor ATF4.

ISRIB was identified as a potent inhibitor of the ISR that acts by binding to and stabilizing the decameric form of eIF2B, enhancing its GEF activity and making it less sensitive to inhibition by phosphorylated eIF2α. Despite its utility in preclinical models, ISRIB's poor solubility presents a significant hurdle for its use in extensive in vivo studies and clinical translation. This necessitated the development of novel eIF2B activators with improved drug-like properties.

This compound: A Structurally Distinct eIF2B Activator

To overcome the limitations of ISRIB, this compound was synthesized. It features a differentiated bicyclo[1.1.1]pentyl core and is asymmetric, unlike the symmetric structure of ISRIB. Despite these structural differences, this compound maintains a similar high potency and selectivity for eIF2B.

Comparative Analysis: this compound vs. ISRIB

In Vitro Potency

This compound demonstrates comparable potency to ISRIB in cell-based assays that measure the attenuation of the ISR.

| Compound | Assay | Cell Line | EC50 | Reference |

| This compound | ATF4-luciferase reporter assay | HEK293T | 33 nM | |

| ISRIB | ATF4-luciferase reporter assay | HEK293T | ~5 nM | |

| This compound | GEF activity enhancement in R191H MEF lysates | - | 7.3 nM |

Table 1: Comparative in vitro potency of this compound and ISRIB.

Solubility and Pharmacokinetics

A key advantage of this compound lies in its improved solubility and pharmacokinetic profile, enabling effective oral administration and sustained in vivo exposures.

| Parameter | This compound | ISRIB | Reference |

| Solubility | Improved solubility allowing for oral bioavailability using an aqueous-based vehicle. | Poor aqueous solubility, often requiring non-aqueous vehicles for in vivo administration. | |

| Oral Bioavailability | Dose-dependent oral bioavailability. | Limited information on oral bioavailability, typically administered via intraperitoneal injection. | |

| CNS Penetration | CNS penetrant with an unbound brain/plasma ratio of ~0.3. | CNS penetrant. |

Table 2: Comparison of solubility and pharmacokinetic properties of this compound and ISRIB.

Experimental Protocols

ATF4-Luciferase Reporter Assay

This assay is used to quantify the inhibition of the ISR.

-

Cell Culture: HEK293T cells are cultured in standard growth medium.

-

Transfection: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ATF4-responsive promoter.

-

ISR Induction: The ISR is induced by treating the cells with an agent such as thapsigargin (e.g., 100 nM).

-

Compound Treatment: Cells are co-treated with the ISR inducer and varying concentrations of this compound or ISRIB.

-

Lysis and Luminescence Measurement: After a defined incubation period (e.g., 7 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luminescence values are normalized to a vehicle control, and EC50 values are calculated by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic parameters of this compound.

-

Animal Model: 6-8 week old CD1 male mice are used.

-

Compound Formulation: this compound is micronized and suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) for oral dosing.

-

Dosing: Mice are administered this compound orally at specific doses (e.g., 1 mg/kg or 30 mg/kg) at a defined volume (e.g., 10 mL/kg).

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 3, 6, 9, 12, and 24 hours) via the tail vein into EDTA-coated capillary tubes.

-

Plasma and Brain Tissue Collection: At the final time point, animals are euthanized, and brain tissue is collected.

-

Sample Analysis: The concentration of this compound in plasma and brain homogenates is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Parameter Calculation: Parameters such as Cmax, Tmax, AUC, and brain/plasma ratio are calculated from the concentration-time data.

Visualizing the Mechanism and Workflow

The Integrated Stress Response (ISR) Pathway

Caption: The Integrated Stress Response (ISR) signaling pathway and point of intervention for this compound and ISRIB.

Experimental Workflow for In Vivo Efficacy Testing

Caption: A generalized workflow for evaluating the in vivo efficacy of this compound in a mouse model of VWM.

Relationship between ISRIB and this compound

Caption: Logical relationship highlighting the improved properties of this compound over ISRIB.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors of the Integrated Stress Response. By retaining the high potency of ISRIB while demonstrating markedly improved solubility and pharmacokinetic properties, this compound has proven to be an invaluable tool for the in-depth in vivo investigation of chronic ISR-driven pathologies. The successful long-term oral administration of this compound in a mouse model of Vanishing White Matter disease, leading to the prevention of disease pathology, underscores the therapeutic potential of this class of molecules. While this compound itself may have liabilities preventing its direct clinical use, it serves as a critical proof-of-concept and a template for the design of future generations of eIF2B activators with even more refined therapeutic profiles.

References

- 1. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]

- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

Understanding the In Vitro Efficacy of 2BAct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of 2BAct, a selective activator of the eukaryotic initiation factor 2B (eIF2B). This compound has emerged as a promising therapeutic candidate for diseases characterized by a chronic integrated stress response (ISR), such as Vanishing White Matter (VWM) disease.[1][2][3][4] This document details the quantitative measures of its activity, the experimental protocols for its evaluation, and the underlying signaling pathways.

Quantitative Analysis of this compound Potency (EC50)

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. For this compound, the EC50 has been determined in various in vitro systems, demonstrating its high efficacy in activating the eIF2B complex.

| Assay Type | Cell/Lysate Type | EC50 Value | Reference |

| Cell-Based Reporter Assay | Not specified | 33 nM | [1] |

| GEF Assay | Primary fibroblast lysates from R191H embryos | 7.3 nM | |

| Cell-Based Reporter Assay | N208Y cells | 27.8 nM | |

| ATF4-Luciferase Reporter Assay | HEK293T cells | 33 nM |

The Integrated Stress Response (ISR) and this compound's Mechanism of Action

The Integrated Stress Response (ISR) is a central signaling network activated by various cellular stresses, including viral infection, amino acid deprivation, and endoplasmic reticulum stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI). Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B, a guanine nucleotide exchange factor (GEF) essential for protein synthesis. This inhibition leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4.

This compound functions as a molecular "stapler," stabilizing the eIF2B decameric complex, which is its most active form. This stabilization enhances the intrinsic GEF activity of eIF2B, even in the presence of inhibitory eIF2α-P or in cases of mutations that destabilize the eIF2B complex, as seen in VWM. By restoring eIF2B activity, this compound alleviates the translational repression and downstream pathological consequences of a chronically activated ISR.

Caption: The Integrated Stress Response (ISR) signaling pathway and the mechanism of action of this compound.

Experimental Protocols for EC50 Determination

Accurate determination of this compound's EC50 relies on robust and reproducible experimental protocols. Below are methodologies for two key assays used in its characterization.

ATF4-Luciferase Reporter Assay

This cell-based assay quantifies the activity of the ISR by measuring the expression of a reporter gene (luciferase) under the control of the ATF4 promoter, a key downstream target of the pathway.

Methodology:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Cells are transiently transfected with a plasmid containing the firefly luciferase gene driven by an ATF4-responsive element. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.

-

ISR Induction: After 24-48 hours, the ISR is induced using a known stressor, such as thapsigargin (an ER stress inducer).

-

This compound Treatment: Concurrently with the stressor, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

-

Lysis and Luminescence Measurement: Following a defined incubation period (e.g., 16-24 hours), cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The data are then plotted against the logarithm of the this compound concentration, and the EC50 value is determined by fitting the data to a four-parameter logistic curve.

Guanine Nucleotide Exchange Factor (GEF) Assay

This biochemical assay directly measures the enzymatic activity of eIF2B by monitoring the exchange of GDP for GTP on eIF2.

Methodology:

-

Reagent Preparation:

-

eIF2 Substrate: Purified eIF2 is loaded with a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP).

-

Cell Lysates: Lysates from relevant cells (e.g., wild-type or mutant mouse embryonic fibroblasts) are prepared in a suitable buffer containing protease and phosphatase inhibitors.

-

-

Assay Reaction:

-

The assay is performed in a microplate format (e.g., 384-well).

-

The reaction mixture contains the BODIPY-FL-GDP-loaded eIF2, unlabeled GDP, and the cell lysate containing eIF2B.

-

A serial dilution of this compound is added to the wells.

-

-

Fluorescence Measurement: The release of BODIPY-FL-GDP from eIF2, which is accelerated by eIF2B's GEF activity, is monitored over time by measuring the change in fluorescence polarization or intensity on a plate reader.

-

Data Analysis: The rate of GDP release is calculated for each this compound concentration. The EC50 is determined by plotting the rate of GEF activity against the log of the this compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for determining the EC50 of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]

- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2BAct In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocol for in vivo studies using 2BAct, a novel activator of the eukaryotic initiation factor 2B (eIF2B). This compound has shown significant promise in preclinical models of diseases characterized by a chronic Integrated Stress Response (ISR), such as Vanishing White Matter (VWM) disease.[1][2] This document details the mechanism of action, experimental design, and key findings from in vivo studies, providing a guide for researchers looking to utilize this compound in their own investigations.

Mechanism of Action

This compound is a highly selective, orally active small molecule that functions as an activator of eIF2B.[3] The Integrated Stress Response (ISR) is a cellular signaling pathway activated by various stress conditions, leading to the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2). This phosphorylation inhibits the guanine nucleotide exchange factor (GEF) activity of eIF2B, resulting in a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as ATF4. In chronic disease states, a maladaptive ISR can be detrimental. This compound works by binding to eIF2B and stabilizing it in its active, decameric form.[4] This stabilization enhances the GEF activity of both wild-type and mutant eIF2B complexes, thereby counteracting the effects of eIF2α phosphorylation and attenuating the ISR.[1]

Signaling Pathway of the Integrated Stress Response and this compound Intervention

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Cell/System | Reference |

| EC50 (ISR Attenuation) | 33 nM | Cell-based reporter assay | |

| EC50 (GEF Activity Enhancement) | 7.3 nM | Primary fibroblast lysates from R191H embryos |

Table 2: Pharmacokinetic Properties of this compound in Rodents

| Parameter | Value | Species | Reference |

| Unbound Brain/Plasma Ratio | ~0.3 | Mouse (CD-1) | |

| Oral Bioavailability | Dose-dependent | Mouse (CD-1) |

Table 3: In Vivo Efficacy of this compound in VWM Mouse Model (R191H)

| Endpoint | Placebo-Treated R191H | This compound-Treated R191H | Wild-Type Control | Treatment Duration | Reference |

| Body Weight Gain | Significantly impaired vs. WT | Normalized to WT levels | Normal | 21 weeks | |

| Motor Function (Inverted Grid Test) | Progressive, age-dependent deficits | Deficits prevented | Normal | 21 weeks | |

| Myelin Content (Corpus Callosum) | 33% reduction vs. WT | Maintained at 91% of WT | 100% | 21 weeks | |

| Myelin Content (Spinal Cord) | 58% reduction vs. WT | Maintained at 85% of WT | 100% | 21 weeks | |

| Reactive Gliosis (GFAP & Iba1 staining) | Significantly increased vs. WT | Normalized to WT levels | Normal | 21 weeks | |

| Brain Transcriptome | Aberrant | Normalized | Normal | 21 weeks | |

| Brain Proteome | Aberrant | Normalized | Normal | 21 weeks |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in vivo.

Protocol 1: Long-Term In Vivo Efficacy Study in a VWM Mouse Model

This protocol describes a 21-week study to evaluate the efficacy of this compound in preventing the pathological and behavioral phenotypes in a mouse model of Vanishing White Matter disease (e.g., Eif2b5R191H/R191H knock-in mice).

1. Animal Model:

-

Use a genetically engineered mouse model that recapitulates key features of VWM, such as the Eif2b5R191H/R191H knock-in mouse model.

-

House animals under standard laboratory conditions with ad libitum access to food and water.

2. This compound Formulation and Administration:

-

This compound can be administered orally by incorporating it into the rodent meal.

-

A typical concentration is 300 µg of this compound per gram of meal (300 ppm).

-

To prepare the medicated chow, mix this compound with powdered rodent meal. This can be done by geometric mixing or using a Turbula mixer to ensure uniform distribution.

-

The placebo diet should consist of the same rodent meal without the addition of this compound.

3. Experimental Design and Dosing Regimen:

-

Begin treatment at an early age before the significant onset of disease phenotypes (e.g., 6-11 weeks old).

-

Randomly assign mice to either the this compound-treated group or the placebo-treated group. Include a wild-type control group on the placebo diet.

-

The study should be conducted in a blinded manner.

-

Administer the respective diets for a long-term period, for example, 21 weeks.

Experimental Workflow for In Vivo Efficacy Study

4. Endpoint Measurements:

-

Body Weight: Monitor and record the body weight of each mouse weekly.

-

Motor Function: Perform behavioral tests such as the inverted grid test at regular intervals to assess neuromuscular function and coordination.

-

Histopathology: At the end of the study, perfuse the animals and collect brain and spinal cord tissues. Perform immunohistochemistry to assess:

-

Myelination using Luxol Fast Blue or Myelin Basic Protein (MBP) staining.

-

Reactive gliosis by staining for Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Ionized calcium-binding adapter molecule 1 (Iba1) for microglia.

-

-

Transcriptomic and Proteomic Analysis:

-

Isolate RNA from specific brain regions (e.g., cerebellum) and perform RNA sequencing (RNA-seq) to analyze global gene expression changes and the status of the ISR.

-

Perform tandem mass tag mass spectrometry (TMT-MS) on brain tissue lysates to assess the proteome.

-

Protocol 2: Pharmacokinetic Study of this compound

This protocol outlines a study to determine the pharmacokinetic properties of this compound in mice.

1. Animal Model:

-

Use wild-type mice (e.g., CD-1 male mice, 6-8 weeks old).

2. This compound Formulation and Administration:

-

For oral administration, prepare an aqueous suspension of this compound in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.

-

For intravenous administration, a different formulation may be required to ensure solubility.

3. Dosing and Sample Collection:

-

Administer this compound at various doses (e.g., 1 mg/kg and 30 mg/kg) via the desired route (e.g., oral gavage).

-

Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

At the final time point, collect brain tissue to determine the brain-to-plasma concentration ratio.

4. Sample Analysis:

-

Process blood samples to obtain plasma.

-

Extract this compound from plasma and brain homogenates.

-

Quantify the concentration of this compound using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

5. Data Analysis:

-

Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability.

-

Determine the unbound brain-to-plasma ratio to assess CNS penetration.

Conclusion

This compound represents a promising therapeutic strategy for diseases driven by a chronic ISR. The protocols and data presented here provide a framework for researchers to conduct in vivo studies to further explore the therapeutic potential of this compound and similar eIF2B activators. Careful experimental design and a comprehensive set of endpoint analyses are crucial for evaluating the efficacy and mechanism of action of this class of molecules. While this compound itself has been noted to have cardiovascular liabilities that may make it unsuitable for human use, it serves as a valuable tool compound for preclinical research.

References

- 1. biorxiv.org [biorxiv.org]

- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chronic integrated stress response causes dysregulated cholesterol synthesis in white matter disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of 2BAct to Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral administration of 2BAct, a selective and centrally-nervous-system-permeable activator of eukaryotic initiation factor 2B (eIF2B), to mice. This compound has shown potential in preventing neurological defects associated with a chronic integrated stress response (ISR)[1][2][3]. The protocols outlined below are designed for both long-term efficacy studies and pharmacokinetic analyses.

Overview of this compound and its Mechanism of Action

This compound is a small molecule that enhances the activity of eIF2B, a crucial guanine nucleotide exchange factor in protein synthesis. By activating eIF2B, this compound helps to mitigate the effects of the ISR, a cellular pathway implicated in various neurological diseases[1][2]. In mouse models of Vanishing White Matter (VWM) disease, a leukodystrophy caused by mutations in eIF2B, long-term oral administration of this compound has been shown to prevent pathological indicators, normalize the transcriptome and proteome, and alleviate motor deficits.

Methods of Oral Administration

Two primary methods for oral administration of this compound in mice have been established: incorporation into rodent chow for chronic studies and oral gavage of a microsuspension for acute dosing and pharmacokinetic studies.

Administration via Medicated Chow (for Long-Term Studies)

This method is ideal for chronic studies requiring consistent, long-term dosing without the stress of repeated handling and gavage procedures.

Experimental Protocol:

-

Preparation of Medicated Chow:

-

The required amount of this compound is weighed and mixed with a small amount of powdered rodent meal (e.g., Teklad Global 14% Protein Rodent Maintenance Diet) in a mortar and ground with a pestle until a homogenous mixture is achieved.

-

This initial mixture is then further blended with a larger quantity of powdered meal using geometric mixing in a suitable container, such as an HDPE bottle. For larger batches, a Turbula mixer can be used to ensure homogeneity.

-

A common dosage used in studies is 300 µg of this compound per gram of food.

-

-

Dosing and Monitoring:

-

The medicated chow is provided to the mice ad libitum.

-

Regularly monitor food consumption to estimate the daily dose of this compound administered.

-

Body weight of the animals should be recorded regularly.

-

Administration via Oral Gavage (for Acute Dosing and Pharmacokinetic Studies)

Oral gavage allows for the precise administration of a known dose of this compound and is suitable for pharmacokinetic studies where specific time points for sample collection are required.

Experimental Protocol:

-

Preparation of this compound Microsuspension:

-

An aqueous suspension of this compound is prepared using 0.5% hydroxypropyl methylcellulose (HPMC) in water as the vehicle.

-

To prepare the vehicle, add HPMC to heated water (e.g., 60°C) and stir until dispersed. Then, add the remaining water and stir overnight to obtain a clear solution.

-